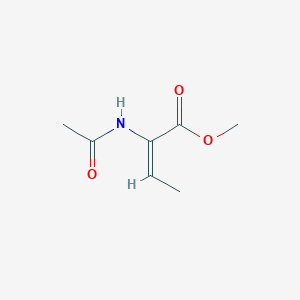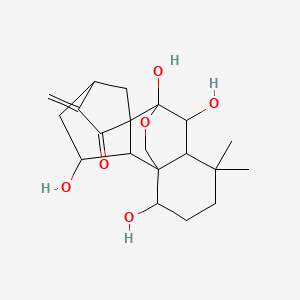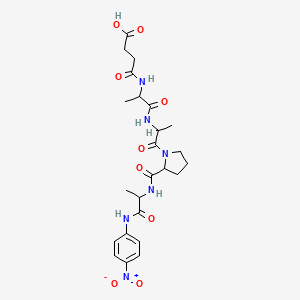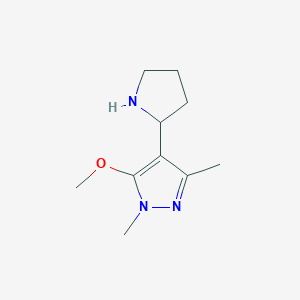
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique est un composé organique appartenant à la classe des dérivés du pyrazole. Ce composé se caractérise par la présence d’un cycle pyrazole substitué par un groupe 4-chloro-2-fluorophényle et un groupe acide carboxylique en position 3.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique implique généralement les étapes suivantes :
Formation du cycle pyrazole : Cette étape peut être réalisée par réaction de l’hydrazine avec une β-dicétone ou un composé carbonylé α,β-insaturé.
Introduction du groupe 4-chloro-2-fluorophényle : Cette étape implique l’utilisation d’un dérivé phénylé halogéné approprié, tel que le 4-chloro-2-fluorobenzaldéhyde, qui peut être réagi avec l’intermédiaire pyrazole.
Méthodes de production industrielle
La production industrielle de l’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en privilégiant la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. Cela peut inclure l’utilisation de réacteurs à flux continu, de catalyseurs avancés et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits, tels que des alcools ou des amines.
Substitution : Les atomes d’halogène (chlore et fluor) sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
L’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique possède une large gamme d’applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les résines, en raison de ses propriétés chimiques uniques.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :
Inhibition enzymatique : Le composé peut inhiber certaines enzymes, entraînant des modifications des voies métaboliques.
Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques sur la surface des cellules, déclenchant des cascades de signalisation qui entraînent des effets biologiques.
Interaction avec l’ADN : Le composé peut interagir avec l’ADN, affectant l’expression des gènes et les fonctions cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(4-Chloro-2-fluorophényl)éthanone : Ce composé partage le groupe 4-chloro-2-fluorophényle, mais possède un groupe éthanone au lieu d’un cycle pyrazole.
Acide 4-chloro-2-fluorophénylboronique : Ce composé contient le même groupe phényle, mais possède un groupe fonctionnel acide boronique.
Unicité
L’acide 1-(4-chloro-2-fluorophényl)-1H-pyrazole-3-carboxylique est unique en raison de la présence à la fois du cycle pyrazole et du groupe acide carboxylique, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
1152536-31-6 |
|---|---|
Formule moléculaire |
C10H6ClFN2O2 |
Poids moléculaire |
240.62 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) |
Clé InChI |
XDFPSRLSPYUACT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)



![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)
![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)

